(S)-2-(2-Methoxyphenyl)propanoic acid

Vue d'ensemble

Description

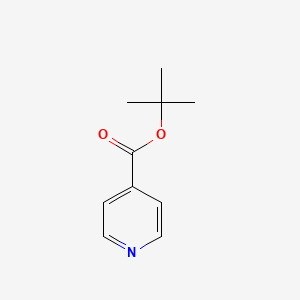

“(S)-2-(2-Methoxyphenyl)propanoic acid” is a synthetic organic compound with the empirical formula C10H12O4 . It is also known by the synonym PMP . The compound is solid in form .

Molecular Structure Analysis

The molecular weight of “(S)-2-(2-Methoxyphenyl)propanoic acid” is 196.20 . The SMILES string representation of the molecule is COc1ccc(OC©C(O)=O)cc1 . The InChI representation is 1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

“(S)-2-(2-Methoxyphenyl)propanoic acid” is a solid substance . It has an assay of ≥98% . The compound is synthetic and derived from an organic source .Applications De Recherche Scientifique

Electrochemical Applications

Electrosynthesis has been successfully utilized for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids. This process exhibits high yield under specific conditions, such as electrocatalytic hydrogenation at Ni cathode modified by electrodeposited dispersed nickel in a DMF-H2O mixture with AcOH and direct electroreduction using mercury and glassycarbon cathodes in DMF with Bu4NClO4 as the supporting electrolyte. However, the mechanisms of these processes differ (Korotaeva et al., 2011).

Phytotoxicity and Mutagenic Effects

Cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, have been studied for their phytotoxic and genotoxic effects using the Triticum test. These compounds have shown activity against Staphylococcus aureus and have been assessed for their toxicological potential through various parameters like root and seedling development, germination percentage, mitotic index, chromosomal aberrations, and total polyphenol content in wheat seeds (Jităreanu et al., 2013).

Spectroscopic and Quantum Mechanical Studies

The compound (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid has been subjected to both experimental and theoretical studies to understand its optimized geometrical structure, electronic, and vibrational characteristics. These studies include FT-IR and FT-Raman spectroscopy, quantum chemical calculations, Frontier molecular orbital analysis, and molecular docking, highlighting its potential in various scientific applications (Sakthivel et al., 2018).

Natural Product Research

New phenylpropanoids and propanoates, including methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate, have been isolated from natural sources like Morinda citrifolia fruits. Their structures were established using MS and NMR methods, contributing to the field of natural product research and potential pharmacological applications (Wang et al., 2011).

Structural Investigations

Structural investigation of compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopic methods, and quantum chemical calculations has provided insights into the molecular interactions and stability of such compounds. These studies are significant for understanding the physical and chemical properties of related molecules (Venkatesan et al., 2016).

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid has been conducted to improve chemical stability and solubility for potential biomedical applications. X-ray single crystal diffraction analysis is used to determine their stereochemistry (Chen et al., 2016).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Novel compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues have been synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. These studies are crucial for developing new therapeutic agents (Subudhi & Sahoo, 2011).

Phytochemistry and Anti-inflammatory Effects

Research on the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds including variants of propanoic acid. Their inhibitory effect on LPS-induced NO production in macrophage cells was studied, contributing to understanding the anti-inflammatory effects of these compounds (Ren et al., 2021).

Green Chemistry Applications

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is explored as a renewable building block in green chemistry. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing an alternative to phenol and paving the way for sustainable applications in materials science (Trejo-Machin et al., 2017).

Mécanisme D'action

“(S)-2-(2-Methoxyphenyl)propanoic acid” may be used as a sweet taste receptor antagonist to study its effect on allulose-induced glucagon-like peptide 1 (GLP-1) secretion in rats . It may also be used to study the response of the secretin tumor cell line (STC-1) to sweetener in the presence and absence of “(S)-2-(2-Methoxyphenyl)propanoic acid” or lactisole .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQDOXLCYVTQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-Methoxyphenyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)